molecular formula C7H14ClNO2 B6354350 2-Aminocyclopentaneacetic acid hydrochloride CAS No. 90048-98-9

2-Aminocyclopentaneacetic acid hydrochloride

Cat. No.: B6354350
CAS No.: 90048-98-9
M. Wt: 179.64 g/mol
InChI Key: OUAWTTUUAOPHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclopentaneacetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclopentane and is characterized by the presence of an amino group and an acetic acid moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopentaneacetic acid hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of cyclopentanone with ammonia to form 1-aminocyclopentanol, which is then oxidized to 1-aminocyclopentanone. This intermediate is further reacted with chloroacetic acid under basic conditions to yield 2-Aminocyclopentaneacetic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclopentaneacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-Aminocyclopentaneacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminocyclopentaneacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the acetic acid moiety can participate in esterification and amidation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Aminocyclopentaneacetic acid
  • Cyclopentylamine
  • Cyclopentanecarboxylic acid

Comparison: 2-Aminocyclopentaneacetic acid hydrochloride is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both chemical synthesis and biological research.

Properties

IUPAC Name

2-(2-aminocyclopentyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWTTUUAOPHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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